(2,2-Dimethyltetrahydro-2H-pyran-4-YL)methanol
Overview
Description
“(2,2-Dimethyltetrahydro-2H-pyran-4-YL)methanol” is a chemical compound with the CAS Number: 50675-23-5 . It has a molecular weight of 144.21 and its IUPAC name is this compound .
Synthesis Analysis
The synthesis of 2H-Pyrans, which includes “this compound”, has been discussed in the literature . The sequential performance of the Knoevenagel condensation and the electrocyclization reaction generates 2HPs .
Molecular Structure Analysis
The InChI Code for “this compound” is 1S/C8H16O2/c1-8(2)5-7(6-9)3-4-10-8/h7,9H,3-6H2,1-2H3 . This code provides a specific description of the molecular structure of the compound.
Scientific Research Applications
Chiral Building Blocks for Natural Terpenes Synthesis
(2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol, a close relative of the queried compound, serves as a potential chiral building block for the stereoselective synthesis of natural terpenes. This synthesis utilizes two methods: stereospecific cyclization and lipase-mediated resolution. The process achieves enantiopure forms of the alcohol, which are then employed in the stereoselective synthesis of linaloyl oxide, a natural flavor (Serra & De Simeis, 2018).
Precursor for Chemical Transformations
The compound is used as a precursor in various chemical transformations. For instance, its reaction with aqueous methanamine and subsequent reduction leads to N,2,2-trimethyltetrahydro-2H-pyran-4-amine, which undergoes further transformations for synthesizing different chemicals (Arutyunyan et al., 2012).
Synthesis of Hexahydro-1H-furo[3,4-c]pyran Derivatives
In another application, a derivative of the compound reacts with aldehydes in the presence of InCl3 to synthesize a novel series of cis-fused hexahydro-1H-furo[3,4-c]pyran derivatives. This represents a significant advancement in the synthesis of these derivatives via Prins cyclization (Reddy et al., 2012).
Exploration of Anomeric Effects
The compound also plays a role in the exploration of anomeric effects. Studies have been conducted on derivatives like 2,4-dimethoxytetrahydropyrans to understand the impact of substituents and reaction conditions on the anomeric effect, which is crucial in carbohydrate chemistry (Sweet & Brown, 1968).
Derivatives in Photochemistry
Derivatives of the compound, like 2,2-dimethyltetrahydropyran-4-one, have been studied for their photochemical transformations in different conditions. This research enhances our understanding of the photochemistry of nonaromatic heterocycles, which is relevant in fields like organic synthesis and material science (Serebryakov et al., 1986).
Synthesis of Furo[2,3-b]pyran Derivatives
The compound has been used in the synthesis of perhydro-furo[2,3-b]pyran derivatives via radical cyclization and oxygenation. This method yields these derivatives in a single step and has been applied to carbohydrate-derived substrates, demonstrating its versatility in organic synthesis (Mayer et al., 1998).
Mannich Bases Synthesis
It serves as a starting material for the preparation of Mannich bases, which are important intermediates in organic synthesis and have applications in pharmaceutical research (Torii et al., 1977).
Biospecimen Analysis
A derivative, 3,4-dihydro-2H-pyran, has been utilized in the derivatization of methanol for its analysis in biospecimens, showcasing the compound's application in toxicology and forensic science (Lee et al., 2019).
Small-Molecule Inhibitors Synthesis
Tetrahydropyran derivatives, structurally related to the queried compound, have been synthesized for potential use as small-molecule inhibitors in biological applications, demonstrating the compound's relevance in medicinal chemistry (Shouksmith et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
(2,2-dimethyloxan-4-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-8(2)5-7(6-9)3-4-10-8/h7,9H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHXUJOUBCCPWGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60679751 | |
Record name | (2,2-Dimethyloxan-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60679751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50675-23-5 | |
Record name | (2,2-Dimethyloxan-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60679751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2,2-dimethyloxan-4-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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